![molecular formula C15H16F3N5O B6437774 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2548996-08-1](/img/structure/B6437774.png)
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a trifluoromethylated pyrimidine derivative that has been widely studied in the field of medicinal chemistry. It has been used as a starting material in the synthesis of a variety of biologically active compounds, and has been investigated for its potential therapeutic applications. The compound is also known by the names 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine, 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-trifluoromethylpyrimidine, and 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)-pyrimidine.
Wirkmechanismus
Target of Action
Similar compounds with a pyrazine moiety have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth and survival of Mycobacterium tuberculosis H37Ra.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine in laboratory experiments include its ability to be synthesized in a variety of ways, its potential as an inhibitor of dihydrofolate reductase, and its potential anti-inflammatory activity. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, there is a lack of information regarding the safety and toxicity of this compound.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine. Further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an inhibitor of dihydrofolate reductase and its potential anti-inflammatory activity. Finally, further research is needed to explore the potential of this compound as a starting material for the synthesis of novel biologically active compounds.
Synthesemethoden
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can be synthesized via a variety of methods. One method involves the reaction of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine with trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine as the major product. Another method involves the reaction of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine with trifluoromethanesulfonic acid in the presence of a base. This reaction yields 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine as the major product.
Wissenschaftliche Forschungsanwendungen
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has been explored for its potential therapeutic applications. It has been used as a starting material in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. It has also been investigated for its potential use in the treatment of cancer, as well as for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWFPVNAYFNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.